2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide
Description
Properties
IUPAC Name |
2'-aminospiro[1,3-dioxolane-2,6'-5,7-dihydro-4H-1-benzothiophene]-3'-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c12-9(14)8-6-1-2-11(15-3-4-16-11)5-7(6)17-10(8)13/h1-5,13H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUKVRZPRRDZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1C(=C(S3)N)C(=O)N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ninhydrin-Based Spirocyclization
A one-pot synthesis of spiro-isobenzofuran compounds involves condensation of ninhydrin with 4-amino-1,2-naphthoquinones in acetic acid, followed by periodic acid oxidation. Adapting this to the target compound, 1,2-naphthoquinone could be replaced with a benzothiophene-3-carboxamide derivative. The reaction proceeds via zwitterionic intermediates (D ), with acetic acid catalyzing both condensation and cyclization.
Reaction Optimization
Key parameters include:
-
Solvent : Acetic acid enhances protonation of intermediates, accelerating cyclization.
-
Oxidant : Periodic acid (1 equiv.) ensures quantitative oxidation without over-functionalization.
-
Temperature : Reactions at 50°C for 2–3 h balance rate and selectivity.
For the target compound, replacing naphthoquinone with a benzothiophene-dione derivative may necessitate adjusting stoichiometry to prevent polymerization.
Base-Mediated Spirocyclization for Dioxolane Formation
Lithium Bis(Trimethylsilyl)Amide (LiHMDS)-Induced Cyclization
A patent detailing 1,3-benzodioxole-2-spirocycloalkane synthesis employs LiHMDS to deprotonate a diol precursor, facilitating nucleophilic attack on a ketone to form the dioxolane ring. Applying this to the target compound, a benzothiophene-6-ketone could react with a 1,2-diol (e.g., ethylene glycol) under basic conditions (Scheme 1).
Scheme 1 : Proposed Base-Mediated Spirocyclization
Yields in analogous systems reach 80% when using 2–4 equiv of LiHMDS in tetrahydrofuran (THF) at −10°C to 50°C.
Purification and Scalability
The patent emphasizes avoiding silica-gel chromatography by using crystallization (e.g., ethanol/water mixtures). For the target compound, recrystallization from ethyl acetate/hexane may isolate the spiro product with >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield | Steps | Key Advantages | Challenges |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | 50–71% | 3–4 | High regioselectivity | Degradation of sensitive rings |
| One-Pot Condensation | 60–75% | 1 | Rapid, fewer intermediates | Limited substrate scope |
| Base-Mediated Cyclization | 70–80% | 2 | Scalable, minimal purification | Requires anhydrous conditions |
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2’-[1,3]dioxolane]-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents into the benzothiophene or dioxolane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in a variety of substituted derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of derivatives related to 2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide. For example, compounds derived from benzothiophene structures have shown promising activity against viral infections. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells. A patent describes derivatives exhibiting significant antiviral properties, suggesting their potential as therapeutic agents for viral diseases .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that benzothiophene-based compounds can exhibit high potency against various bacterial strains. The structural features of the spiro compound contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for developing new antibiotics .
Antioxidant Activity
Compounds similar to this compound have been studied for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases associated with oxidative stress .
Organic Electronics
The unique electronic properties of spiro compounds make them suitable for applications in organic electronics. Specifically, this compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its favorable charge transport characteristics .
Photovoltaic Applications
Research into conjugated polymers incorporating thiophene units has shown that they can enhance the efficiency of solar cells. The incorporation of spiro compounds into polymer matrices can improve light absorption and charge separation processes in photovoltaic applications .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies include cyclization reactions that form the spiro structure and subsequent functionalization steps to introduce amino and carboxamide groups .
Table 1: Summary of Synthetic Methods
| Method | Description | Yield |
|---|---|---|
| Cyclization | Formation of spiro structure from precursors | High |
| Functionalization | Introduction of amino and carboxamide groups | Moderate to High |
Case Study 1: Antiviral Efficacy
In a study evaluating various benzothiophene derivatives for antiviral activity, a compound structurally related to this compound demonstrated significant inhibition against a panel of viruses. The study utilized cell culture assays to measure viral titers pre-and post-treatment with the compound.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted on derivatives based on the spiro compound against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the structure enhanced antibacterial activity significantly compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2’-[1,3]dioxolane]-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations
The target compound’s carboxamide group contrasts with the nitrile group in ST. For example, derivatives like D199 (2-[(anilinocarbonyl)amino]-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide) are synthesized by reacting the parent compound with isocyanates, introducing additional amide functionalities that may modulate receptor binding .
Table 1: Structural Comparison of Key Analogues
Pharmacological Activity
For instance:
- D199 and similar amidated derivatives are patented for applications in inflammation and metabolic disorders, likely due to enhanced target engagement from amide-mediated hydrogen bonding .
- Pyrazolyl-thiophene hybrids (e.g., 7a ) show antimicrobial activity, with MIC values ≤8 µg/mL against Staphylococcus aureus .
Physicochemical Properties
- Solubility : The carboxamide group enhances aqueous solubility compared to ST’s nitrile, critical for drug formulation.
- Thermal Stability : The 1,3-dioxolane ring’s low self-ignition temperature (250°C) necessitates careful handling during synthesis .
- Molecular Weight : At 277.31 g/mol, the target compound falls within Lipinski’s rule-of-five guidelines, suggesting favorable oral bioavailability .
Biological Activity
The compound 2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic potentials based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 258.30 g/mol. The structure includes a benzothiophene moiety fused with a dioxolane ring, contributing to its unique chemical properties and biological activities.
Structural Representation
- InChI : InChI=1S/C11H14N2O3S/c12-10(14)8-5-7-6-9(13)11(15)16-4-3-2-1-17-7/h5-8H,1-4,12H2,(H,15,16)
Antimicrobial Activity
Research indicates that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures possess antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 625–1250 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Staphylococcus epidermidis | 500 - 1000 |
| Escherichia coli | 1000 - 2000 |
| Pseudomonas aeruginosa | 2000 - 4000 |
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated effectiveness against several cancer cell lines, including HepG2 (liver cancer) and HT29 (colon cancer), with IC50 values indicating significant cytotoxicity at micromolar concentrations .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : The ability to scavenge free radicals contributes to its neuroprotective effects.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially through inhibition of NF-kB signaling .
Case Study 1: Antibacterial Efficacy
A study published in MDPI evaluated various derivatives of dioxolane compounds for their antibacterial properties. Among them, one derivative showed an MIC of 500 µg/mL against Staphylococcus epidermidis, showcasing the potential for developing new antibiotics from this class of compounds .
Case Study 2: Antitumor Activity
In another study focusing on the antitumor effects, a series of benzothiophene derivatives were synthesized and tested against HepG2 cells. The results indicated that certain modifications to the dioxolane ring enhanced cytotoxicity significantly compared to the parent compound .
Q & A
Q. Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | ST + aromatic aldehyde in ethanol, 70°C, 6h | Formation of azomethine intermediate |
| 2 | TLC (silica gel, ethyl acetate/hexane) | Reaction monitoring |
| 3 | Recrystallization (DMF) | Purification |
Basic: Which analytical techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR (e.g., DMSO-d₆ solvent) identifies proton environments and carbon frameworks. For example, spiro carbon signals appear at δ ~72 ppm in ¹³C NMR .
- High-Performance Liquid Chromatography (HPLC):
- Mass Spectrometry (MS):
- Molecular ion peaks (e.g., m/z 333 for related spiro compounds) confirm molecular weight .
Q. Table 2: Analytical Parameters
| Technique | Key Parameters | Reference |
|---|---|---|
| ¹H NMR | δ 8.00 (NH), 9.07 (NH) in DMSO-d₆ | |
| HPLC | Acetonitrile:water (70:30), retention time 12.5 min |
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Solvent Screening: Replace ethanol with DMF to enhance solubility of hydrophobic intermediates .
- Catalyst Use: Add triethylamine to stabilize reactive species and reduce side reactions .
- Computational Design: Apply quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, reducing trial-and-error approaches .
- Real-Time Monitoring: Use HPLC to track intermediate formation and adjust reaction time/temperature dynamically .
Advanced: How can contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy) be resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., halogenation at the benzodioxolane ring) and test against in vitro models (e.g., MTT assays for cytotoxicity) .
- Targeted Assays: Use isoform-specific enzyme inhibition assays (e.g., kinase profiling) to clarify mechanistic ambiguity .
- Meta-Analysis: Cross-reference bioactivity data with computational predictions (e.g., PASS Online for cytostatic/antimicrobial probability) .
Advanced: What role does computational modeling play in designing derivatives with enhanced pharmacological properties?
Methodological Answer:
- Reaction Path Search: Quantum mechanics (QM) simulations identify low-energy pathways for synthesizing novel spiro derivatives .
- Molecular Docking: Predict binding affinities to therapeutic targets (e.g., EGFR kinase) by modeling interactions between the thiophene ring and active sites .
- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates .
Basic: What pharmacological screening methods are recommended for evaluating biological activity?
Methodological Answer:
- Cytostatic Activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Testing: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- In Silico Prediction: Use PASS Online to prioritize assays based on predicted activity (e.g., anti-inflammatory vs. antitumor) .
Advanced: How can derivatives be rationally designed for specific therapeutic targets?
Methodological Answer:
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the 5-position of the benzothiophene ring to enhance DNA intercalation .
- Prodrug Strategies: Convert the carboxamide group to ester prodrugs for improved membrane permeability .
- Hybrid Molecules: Conjugate with known pharmacophores (e.g., triazole rings) via click chemistry to exploit synergistic effects .
Basic: What criteria guide solvent selection in synthesis protocols?
Methodological Answer:
- Polarity Matching: Use DMF for polar intermediates or dichloromethane for non-polar steps .
- Reactivity Compatibility: Avoid protic solvents (e.g., water) in reactions involving acid-sensitive spiro centers .
- Purification Suitability: Ethanol/water mixtures enable efficient recrystallization of carboxamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
